Reynoutrin-d3

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

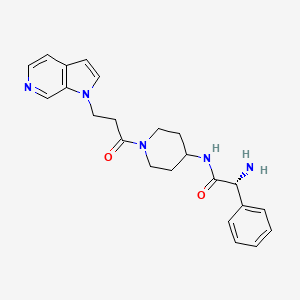

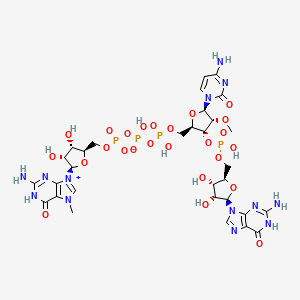

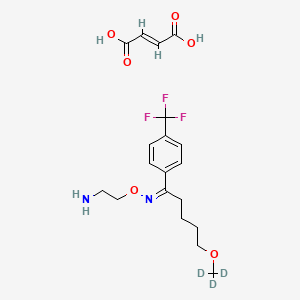

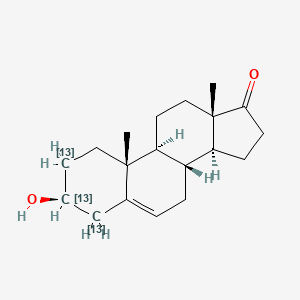

Reynoutrin-d3, also known as quercetin-3-xyloside, is a flavonoid compound derived from plants such as strawberries and guava. It is recognized for its antioxidant, anti-inflammatory, and antiviral properties. This compound has shown potential in improving ischemic heart failure by targeting specific proteins in the heart tissue .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

Reynoutrin-d3 can be synthesized through the glycosylation of quercetin. The process involves the reaction of quercetin with a sugar donor, such as xylopyranosyl bromide, in the presence of a catalyst like silver carbonate. The reaction is typically carried out in an organic solvent such as dichloromethane at room temperature. The product is then purified using chromatographic techniques .

Industrial Production Methods

Industrial production of this compound involves the extraction of the compound from natural sources, such as plants. The extraction process includes steps like maceration, filtration, and purification using techniques like high-performance liquid chromatography. The extracted compound is then crystallized to obtain pure this compound .

Analyse Des Réactions Chimiques

Types of Reactions

Reynoutrin-d3 undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form different quinones.

Reduction: Reduction reactions can convert it into dihydro derivatives.

Substitution: It can undergo nucleophilic substitution reactions, particularly at the hydroxyl groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents like sodium borohydride are used.

Substitution: Reagents such as alkyl halides and acyl chlorides are used under basic conditions.

Major Products Formed

Oxidation: Quinones and other oxidized derivatives.

Reduction: Dihydroquercetin derivatives.

Substitution: Alkylated or acylated quercetin derivatives.

Applications De Recherche Scientifique

Reynoutrin-d3 has a wide range of scientific research applications:

Chemistry: Used as a model compound in studying flavonoid chemistry and reactions.

Biology: Investigated for its role in cellular antioxidant mechanisms.

Medicine: Explored for its potential in treating ischemic heart failure, inflammation, and viral infections.

Industry: Used in the development of natural antioxidants for food and cosmetic products

Mécanisme D'action

Reynoutrin-d3 exerts its effects primarily through the up-regulation of S100 calcium-binding protein A1 (S100A1). This protein plays a crucial role in cardiac function by regulating calcium homeostasis and contractility. By increasing the expression of S100A1, this compound helps improve cardiac function, reduce oxidative stress, and inhibit inflammation. It also down-regulates matrix metallopeptidases and the transcriptional activity of nuclear factor kappa-B, which are involved in tissue remodeling and inflammation .

Comparaison Avec Des Composés Similaires

Reynoutrin-d3 is similar to other flavonoids like quercetin, kaempferol, and rutin. it is unique due to its specific glycosylation pattern, which enhances its solubility and bioavailability. This makes it more effective in certain biological applications compared to its analogs .

List of Similar Compounds

- Quercetin

- Kaempferol

- Rutin

- Isoquercetin

- Myricetin

Propriétés

Formule moléculaire |

C20H18O11 |

|---|---|

Poids moléculaire |

437.4 g/mol |

Nom IUPAC |

5,7-dihydroxy-2-(2,3,6-trideuterio-4,5-dihydroxyphenyl)-3-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxychromen-4-one |

InChI |

InChI=1S/C20H18O11/c21-8-4-11(24)14-13(5-8)30-18(7-1-2-9(22)10(23)3-7)19(16(14)27)31-20-17(28)15(26)12(25)6-29-20/h1-5,12,15,17,20-26,28H,6H2/t12-,15+,17-,20+/m1/s1/i1D,2D,3D |

Clé InChI |

PZZRDJXEMZMZFD-QBIWAXQISA-N |

SMILES isomérique |

[2H]C1=C(C(=C(C(=C1C2=C(C(=O)C3=C(C=C(C=C3O2)O)O)O[C@H]4[C@@H]([C@H]([C@@H](CO4)O)O)O)[2H])O)O)[2H] |

SMILES canonique |

C1C(C(C(C(O1)OC2=C(OC3=CC(=CC(=C3C2=O)O)O)C4=CC(=C(C=C4)O)O)O)O)O |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

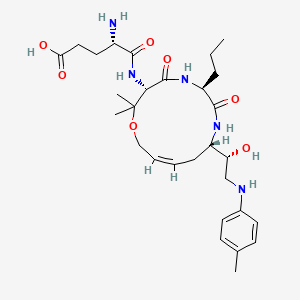

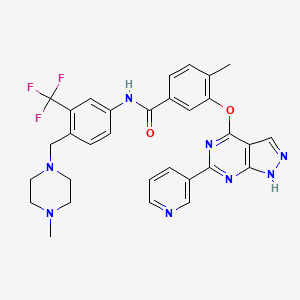

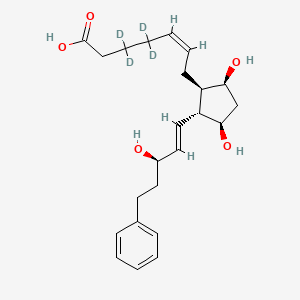

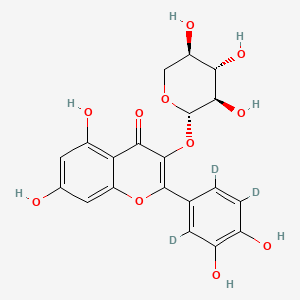

![(3S,8S,9R,10R,13R,14S,17R)-17-[(2R,5R)-5-[(2S,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2R,3S,4R,5R,6S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-6-hydroxy-6-methylheptan-2-yl]-4,4,9,13,14-pentamethyl-3-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxy-1,2,3,7,8,10,12,15,16,17-decahydrocyclopenta[a]phenanthren-11-one](/img/structure/B12415900.png)